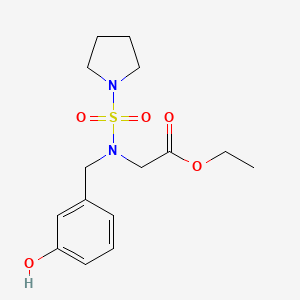

Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and a hydroxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate typically involves multiple steps. One common method includes the reaction of pyrrolidine with a sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 3-hydroxybenzyl bromide under basic conditions to introduce the hydroxybenzyl group. Finally, the esterification of the resulting compound with ethyl bromoacetate yields the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxybenzyl group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various esters or amides.

Scientific Research Applications

Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions due to its structural features.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The hydroxybenzyl moiety can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- **Ethyl 2-(N-benzyl)pyrrolidine-1-sulfonamido)acetate

- **Ethyl 2-(N-(4-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate

- **Ethyl 2-(N-(3-methoxybenzyl)pyrrolidine-1-sulfonamido)acetate

Uniqueness

Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate is unique due to the presence of the hydroxybenzyl group, which can enhance its biological activity and binding properties compared to similar compounds. This structural feature allows for more versatile interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Biological Activity

Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate is a compound with notable potential in medicinal chemistry due to its structural features and biological properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : Ethyl 2-[(3-hydroxyphenyl)methyl-pyrrolidin-1-ylsulfonylamino]acetate

- Molecular Formula : C15H22N2O5S

- Molecular Weight : 342.4 g/mol

The compound features a pyrrolidine ring linked to a sulfonamide moiety and an ethyl acetate group, which may contribute to its biological activity by influencing solubility and receptor interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonamide compounds have shown effectiveness against various bacterial strains. In vitro tests demonstrate the ability of these compounds to inhibit bacterial growth, suggesting a potential application in treating infections.

| Compound | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15.62 |

| Compound B | E. coli | 31.25 |

Anti-inflammatory Effects

The compound's structure suggests possible anti-inflammatory properties. Research indicates that similar sulfonamide derivatives can modulate inflammatory pathways, potentially through inhibition of cyclooxygenase (COX) enzymes or other mediators involved in inflammation.

Analgesic Properties

This compound may also exhibit analgesic effects. Compounds with structural similarities have been evaluated for their pain-relieving properties using various animal models, showing effectiveness comparable to standard analgesics.

The proposed mechanism of action for this compound involves interaction with specific biological targets:

- Receptor Binding : The compound may bind to receptors involved in pain and inflammation pathways, such as opioid receptors or COX enzymes.

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes that contribute to inflammation and pain signaling.

- Modulation of Cytokine Release : By affecting cytokine levels, the compound could play a role in reducing inflammation and pain perception.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of sulfonamide derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a strong inhibitory effect on Staphylococcus aureus, with an MIC value of 15.62 µg/mL, highlighting its potential as an antibacterial agent.

Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects of related compounds in a rodent model of inflammation. The results showed that treatment with the compound led to a significant reduction in edema and inflammatory markers compared to control groups.

Properties

Molecular Formula |

C15H22N2O5S |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

ethyl 2-[(3-hydroxyphenyl)methyl-pyrrolidin-1-ylsulfonylamino]acetate |

InChI |

InChI=1S/C15H22N2O5S/c1-2-22-15(19)12-17(11-13-6-5-7-14(18)10-13)23(20,21)16-8-3-4-9-16/h5-7,10,18H,2-4,8-9,11-12H2,1H3 |

InChI Key |

JELPICRLHSEIFC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN(CC1=CC(=CC=C1)O)S(=O)(=O)N2CCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.